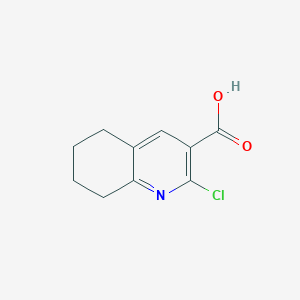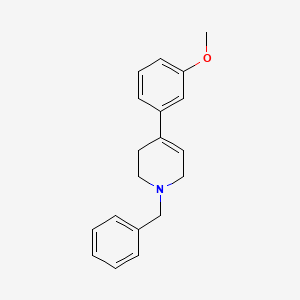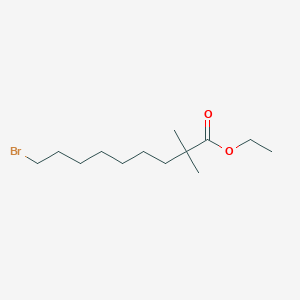
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester
概述
描述
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C13H25BrO2 It is a derivative of nonanoic acid, featuring a bromine atom at the 9th position and two methyl groups at the 2nd position, with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester typically involves the esterification of 9-bromo-2,2-dimethyl-nonanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water formed during the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of nonanoic acid, 2,2-dimethyl-, ethyl ester.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium hydroxide, aqueous or alcoholic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Nonanoic acid, 2,2-dimethyl-, ethyl ester.
Substitution: Nonanoic acid, 2,2-dimethyl-, ethyl ester.
科学研究应用
Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester functional group play crucial roles in its reactivity and binding affinity. The compound may undergo hydrolysis to release the active nonanoic acid derivative, which then exerts its effects through various biochemical pathways.
相似化合物的比较
- Nonanoic acid, 9-bromo-, ethyl ester
- Nonanoic acid, 2,2-dimethyl-, ethyl ester
- Nonanoic acid, 9-chloro-2,2-dimethyl-, ethyl ester
Comparison: Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester is unique due to the presence of both bromine and two methyl groups at specific positions, which influence its chemical reactivity and physical properties
属性
IUPAC Name |
ethyl 9-bromo-2,2-dimethylnonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-4-16-12(15)13(2,3)10-8-6-5-7-9-11-14/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGPPDONOBYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463860 | |
| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123469-90-9 | |
| Record name | Nonanoic acid, 9-bromo-2,2-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

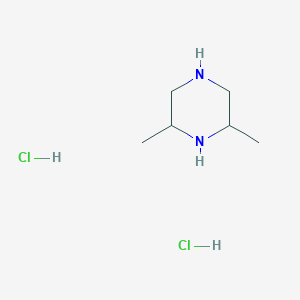
![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)
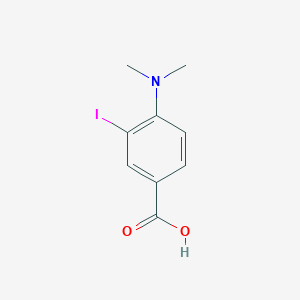
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)

